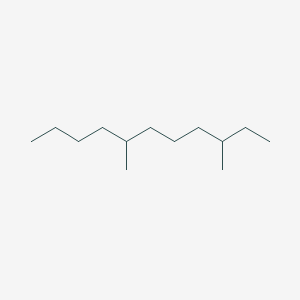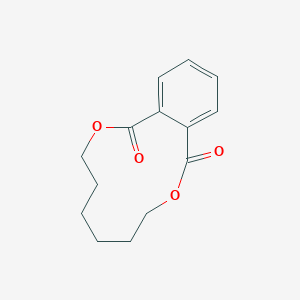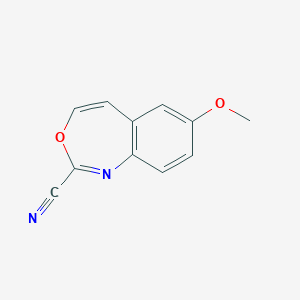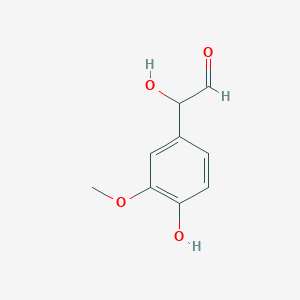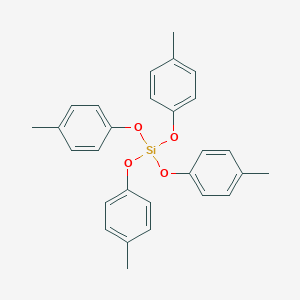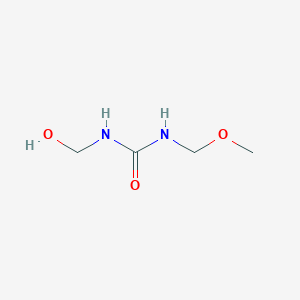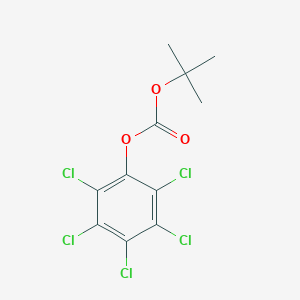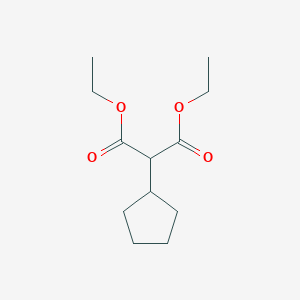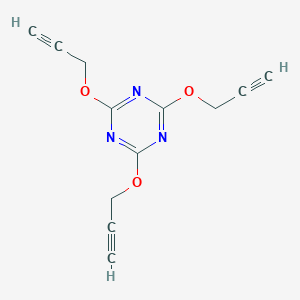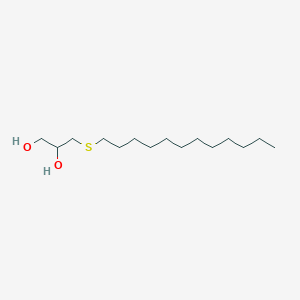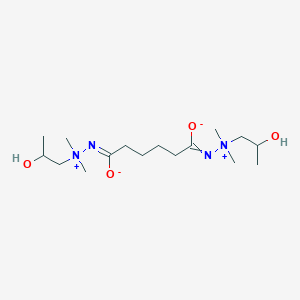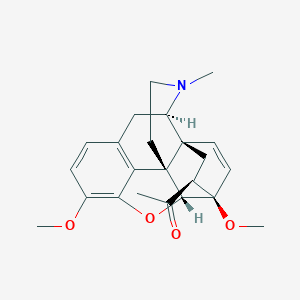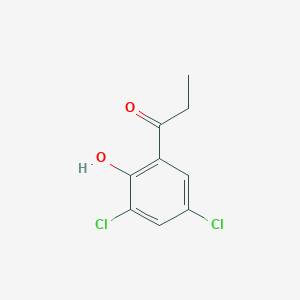
1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one
Vue d'ensemble
Description
The compound "1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one" is a chlorinated aromatic ketone with potential applications in various fields due to its structural features. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to "1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one".
Synthesis Analysis
Synthesis of related compounds typically involves Claisen-Schmidt condensation reactions, as seen in the synthesis of 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one and other similar compounds . These reactions are often carried out in the presence of ethanol or other solvents and result in the formation of compounds with conjugated enone structures, which are confirmed by spectroscopic techniques such as FT-IR, NMR, and HRMS .
Molecular Structure Analysis
The molecular structures of related compounds are elucidated using single-crystal X-ray diffraction techniques, revealing details such as crystal system, space group, and unit cell parameters . The geometrical parameters obtained from these studies are often in agreement with those calculated using density functional theory (DFT) methods . Additionally, the conformation of these molecules can be influenced by intramolecular hydrogen bonding and steric interactions .
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from studies on their electronic properties. For instance, the HOMO and LUMO analysis helps in understanding the charge transfer within the molecules . The molecular electrostatic potential (MEP) maps indicate regions of negative and positive potential, suggesting possible sites for electrophilic and nucleophilic attacks . Furthermore, docking studies can predict the biological activity of these compounds by simulating interactions with proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using various spectroscopic techniques. FT-IR spectra help identify functional groups present in the molecules . UV-visible spectral studies provide information on optical transmission and electronic transitions . Theoretical calculations, such as DFT and time-dependent DFT (TD-DFT), complement these experimental findings by predicting vibrational frequencies, electronic transitions, and reactivity parameters . Non-linear optical properties, such as hyperpolarizability, are also evaluated to assess the potential of these compounds in applications like photonics .
Applications De Recherche Scientifique
Antimicrobial and Antiradical Activity
Research on derivatives of 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one has shown antimicrobial and antiradical activities. A study synthesized a series of compounds related to this chemical and tested them against human pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. These compounds exhibited antimicrobial activities and were also evaluated for their antioxidant capacity, showing potential in both fields (Čižmáriková et al., 2020).
Properties in Polymer Synthesis
The compound has been studied in the context of polymer synthesis. A paper explored the mechanical, electrical, and other properties of polyarylesters derived from 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one and tere-/isophthalic acid. These studies are crucial for understanding the potential applications of such compounds in material science and engineering (Ismail, 1971).
Synthesis and Characterization in Organic Chemistry
The compound has been used in the synthesis of various organic molecules. For instance, its reaction with hydrazine hydrate led to the formation of a new compound, which was characterized for its molecular structure, showcasing the versatility of 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one in organic synthesis (Chang & Liu, 2007).
Application in Medicinal Chemistry
This chemical has been part of the synthesis of various biologically active compounds, including those with potential medicinal applications. A study focused on synthesizing new series of hydroxy pyrazolines, which involved converting related compounds into intermediates for further chemical reactions (Parveen, Iqbal, & Azam, 2008).
Cancer Research
In cancer research, derivatives of 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one have been isolated from traditional Chinese medicine and evaluated for their antiproliferative activity on human non-small cell lung carcinoma cell lines. This highlights the potential of these compounds in developing new cancer therapies (Ma et al., 2017).
Development of Metal Complexes with Antimicrobial Activity
The compound has been used to synthesize metal complexes (Cu(II), Co(II), and Ni(II)) with enhanced antimicrobial activities compared to the free ligand. Such research can lead to the development of new antimicrobial agents (Tharmaraj et al., 2009).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUBSDJHAZSFHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353018 | |
| Record name | 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one | |
CAS RN |
18430-74-5 | |
| Record name | 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-dichloro-1H-benzo[d]imidazole-2-thiol](/img/structure/B101616.png)
